
KCP10043F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KCP10043F is a T-type Ca2+ channel (Cav3.1) blocker which exhibits potent G1-phase arrest.
Applications De Recherche Scientifique
Efficacy in Preclinical Studies
Numerous studies have evaluated the efficacy of KCP10043F in preclinical models:
- Cell Line Studies : In vitro studies demonstrated that this compound effectively suppressed the growth of A549 and NCI-H358 human NSCLC cell lines. The half-maximal inhibitory concentration (IC50) values were found to be 8.23 µM and 9.23 µM respectively, indicating potent cytotoxicity compared to normal lung fibroblast cells (IC50 = 18.89 µM) .
- Xenograft Mouse Models : In vivo studies using A549 xenograft models showed that oral administration of this compound significantly reduced tumor growth. This was associated with decreased levels of phosphorylated STAT3 and increased markers of apoptosis in tumor tissues .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Combination Therapy : One study explored the synergistic effects of this compound when combined with etoposide, a commonly used chemotherapeutic agent. The combination was found to enhance apoptotic cell death in NSCLC cells, suggesting that this compound could be an effective adjuvant therapy .
- Chiral Resolution Studies : Research on the enantiomers of this compound revealed that both enantiomers exhibit comparable anticancer activity against various cancer cell lines. This finding supports the continued exploration of this compound in clinical settings without necessitating expensive asymmetric synthesis processes .
Summary Table
Application Area | Findings |
---|---|
Apoptosis Induction | Induces apoptosis via modulation of Bcl-2 family proteins and caspase activation |
STAT3 Pathway Inhibition | Prevents phosphorylation and activation of STAT3, reducing cell survival signals |
Efficacy in Cell Lines | IC50 values for A549 (8.23 µM) and NCI-H358 (9.23 µM) indicate potent cytotoxicity |
In Vivo Efficacy | Significant reduction in tumor growth in xenograft models |
Combination with Etoposide | Enhances apoptotic effects when used alongside established chemotherapeutics |
Chiral Activity | Both enantiomers exhibit similar anticancer properties; no need for asymmetric synthesis required |
Propriétés
Formule moléculaire |
C36H45FN6O2 |
---|---|
Poids moléculaire |
612.79 |
Nom IUPAC |
2-(3-(4-Cyclohexylphenyl)-2-((3-(3,3-dimethylureido)propyl)(methyl)amino)-3,4-dihydroquinazolin-4-yl)-N-(4-fluorobenzyl)acetamide |
InChI |
InChI=1S/C36H45FN6O2/c1-41(2)36(45)38-22-9-23-42(3)35-40-32-13-8-7-12-31(32)33(24-34(44)39-25-26-14-18-29(37)19-15-26)43(35)30-20-16-28(17-21-30)27-10-5-4-6-11-27/h7-8,12-21,27,33H,4-6,9-11,22-25H2,1-3H3,(H,38,45)(H,39,44) |
Clé InChI |
ONSKVAPFVGNDJP-UHFFFAOYSA-N |
SMILES |
O=C(NCC1=CC=C(F)C=C1)CC2N(C3=CC=C(C4CCCCC4)C=C3)C(N(CCCNC(N(C)C)=O)C)=NC5=C2C=CC=C5 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
KCP-10043F; KCP 10043F; KCP10043F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.